Product packaging for Clavaldehyde(Cat. No.:)

Clavaldehyde

Cat. No.: B1254335
M. Wt: 197.14 g/mol
InChI Key: NABDJFSYSZIMMH-PBFISZAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavaldehyde is a key biochemical intermediate in the biosynthetic pathway of Clavulanic Acid, a potent β-lactamase inhibitor clinically used to overcome bacterial antibiotic resistance . This pathway occurs in the bacterium Streptomyces clavuligerus . Clavulanic Acid's clinical importance in combating β-lactam resistance drives research into its production, where understanding metabolic intermediates like this compound is crucial . Researchers study this compound to gain functional insights into the clavulanic acid gene cluster (BGC) and the metabolic engineering of Streptomyces strains for improved antibiotic production . The investigation of such intermediates also provides valuable information on the diversity and evolution of β-lactam biosynthetic pathways, opening new avenues for discovering novel antibiotic-inhibitor combinations . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO5 B1254335 Clavaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

(2R,3Z,5R)-7-oxo-3-(2-oxoethylidene)-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H7NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1-2,6-7H,3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1

InChI Key

NABDJFSYSZIMMH-PBFISZAISA-N

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/C=O)/O2)C(=O)O

Canonical SMILES

C1C2N(C1=O)C(C(=CC=O)O2)C(=O)O

Origin of Product

United States

Biosynthesis of Clavaldehyde

Biological Origin and Producing Organisms

The biosynthesis of clavaldehyde is predominantly associated with certain actinomycete bacteria, known for their ability to produce a diverse array of secondary metabolites, including β-lactam compounds.

Streptomyces clavuligerus as a Primary Biological Source

Streptomyces clavuligerus is recognized as the primary and most well-studied biological source for the industrial production of clavulanic acid, with this compound serving as a crucial intermediate in this process. ebi.ac.ukmedwinpublishers.comslu.senih.govelsevier.esoup.complos.orgnih.gov The genes responsible for the biosynthesis of clavulanic acid, including those involved in this compound formation, are organized in a gene cluster within the S. clavuligerus genome. medwinpublishers.comnih.govnih.govresearchgate.net

Identification of Other Microbial Producers

Precursor Metabolite Integration

The biosynthesis of this compound, as part of the clavulanic acid pathway, initiates with the condensation of two primary metabolites: L-arginine and D-glyceraldehyde-3-phosphate. ebi.ac.ukmedwinpublishers.comelsevier.escaister.comnih.gov

Role of L-Arginine Metabolism

L-arginine serves as a direct precursor, contributing a five-carbon unit to the clavulanic acid structure. elsevier.escaister.comnih.gov The initial committed step in the pathway involves the condensation of L-arginine with D-glyceraldehyde-3-phosphate. medwinpublishers.comelsevier.escaister.comnih.gov This crucial reaction is catalyzed by the enzyme carboxyethylarginine synthase (CeaS), leading to the formation of N2-(2-carboxyethyl)arginine, the first dedicated intermediate in the pathway. nih.govcaister.comnih.govresearchgate.net Research has also indicated that oligopeptide-binding proteins, specifically OppA1 and OppA2 (encoded by orf7 and orf15 respectively), play an essential role in clavulanic acid biosynthesis. ebi.ac.uknih.gov These proteins are hypothesized to be involved in the binding and/or transport of peptides containing arginine across the cell membrane of S. clavuligerus, thus influencing the availability of this key precursor. ebi.ac.uknih.gov

Contribution of Glyceraldehyde-3-Phosphate

D-glyceraldehyde-3-phosphate provides the three-carbon unit necessary for the formation of the clavulanic acid scaffold. medwinpublishers.comelsevier.escaister.comnih.gov Its condensation with L-arginine marks the beginning of the clavulanic acid biosynthetic route. medwinpublishers.comelsevier.escaister.comnih.gov Studies suggest that glycerol (B35011) serves as the origin of this three-carbon precursor. elsevier.es

Enzymatic Pathway Intermediates

The conversion of the primary precursors, L-arginine and D-glyceraldehyde-3-phosphate, into this compound involves a series of enzymatic steps and intermediate compounds. The pathway proceeds through several defined intermediates before reaching this compound.

The initial condensation of L-arginine and D-glyceraldehyde-3-phosphate, catalyzed by Carboxyethylarginine synthase (CeaS), yields N2-(2-carboxyethyl)arginine. nih.govcaister.comnih.govresearchgate.net This intermediate is then acted upon by β-lactam synthetase (Bls), which facilitates intramolecular ring closure to form deoxyguanidinoproclavaminate, containing the β-lactam ring. nih.govcaister.comnih.govasm.org Subsequently, deoxyguanidinoproclavaminate undergoes hydroxylation catalyzed by clavaminate synthase (CAS) to produce guanidinoproclavaminate. nih.govasm.org Proclavaminate amidinohydrolase (PAH) then converts guanidinoproclavaminate to proclavaminate by removing the guanidino group. nih.govcaister.comnih.govresearchgate.netasm.org Further enzymatic transformations involving clavaminate synthase (CAS) lead to the formation of clavaminic acid, specifically (3S,5S)-clavaminic acid. caister.comresearchgate.net

The conversion of (3S,5S)-clavaminic acid to (3R,5R)-clavaldehyde is a crucial step that involves stereochemical inversion and modification of the C-2 side chain. ebi.ac.ukmedwinpublishers.complos.orgnih.govasm.org The precise enzymatic mechanism for this transformation is noted as not being fully elucidated. nih.govnih.govasm.orgjmb.or.krnih.govslu.se However, several genes within the clavulanic acid gene cluster, including orf10-17, cyp, orf12, and orf15, are thought to be involved in the steps between clavaminic acid and this compound. nih.govplos.orgasm.org N-glycyl-clavaminic acid has been identified as a potential intermediate in this part of the pathway, accumulating in mutants with disruptions in orf15 and orf16. nih.gov The enzyme encoded by orf17 has been shown to catalyze the ATP-dependent formation of N-glycyl-clavaminic acid from clavaminic acid and glycine. nih.gov

Early Biosynthetic Steps and Key Intermediates

The early steps of the clavam pathway, shared between clavulanic acid and other clavam 5S compounds, begin with the condensation of L-arginine and glyceraldehyde-3-phosphate. mdpi.commun.canih.govcaister.com This initial reaction yields N2-(2-carboxyethyl)-arginine. mdpi.commun.canih.govcaister.com

Subsequently, a series of intermediates are formed:

Carboxyethylarginine: The first dedicated intermediate, formed from L-arginine and glyceraldehyde-3-phosphate. mdpi.commun.canih.govcaister.com

Deoxyguanidinoproclavaminate: This monocyclic β-lactam compound is synthesized from N2-(2-carboxyethyl)-arginine through the action of β-lactam synthetase (Bls). mdpi.commun.canih.govjmb.or.kr

Guanidinoproclavaminate: Deoxyguanidinoproclavaminate is hydroxylated to form this intermediate, a reaction catalyzed by clavaminate synthase (CAS). mdpi.commun.canih.govjmb.or.kr

Proclavaminate: Formed from guanidinoproclavaminate by the removal of the amidino group from the arginine residue. mdpi.commun.canih.govjmb.or.kr

Clavaminate: Proclavaminate undergoes oxidative cyclization and desaturation, both catalyzed by CAS, to form (3S, 5S)-clavaminic acid. mdpi.commun.canih.govjmb.or.kr

These early steps lead to the formation of (3S, 5S)-clavaminic acid, which serves as a crucial branch point in the pathway. mdpi.comslu.semun.caresearchgate.netmdpi.com

Clavaminic Acid as a Branch Point in this compound Formation

Clavaminic acid ((3S, 5S) configuration) represents a divergence point in the clavam pathway. From clavaminic acid, the metabolic flux can lead to either clavulanic acid (which has a 3R, 5R configuration) or the clavam 5S compounds (which retain the 3S, 5S stereochemistry). mdpi.comslu.semun.caresearchgate.netmdpi.com The conversion of (3S, 5S)-clavaminic acid to (3R, 5R)-clavaldehyde and subsequently to clavulanic acid requires a stereochemical inversion. mdpi.comslu.seresearchgate.net

N-Glycyl-clavaminic Acid as a Putative Intermediate

The mechanism by which the stereochemical inversion and side chain modification of clavaminic acid occur to form this compound is not fully elucidated. nih.govjmb.or.kr However, N-glycyl-clavaminic acid has been suggested as a putative intermediate in the conversion of (3S, 5S)-clavaminic acid to (3R, 5R)-clavaldehyde. mdpi.comslu.seresearchgate.netmdpi.com Research indicates that N-glycyl-clavaminic acid is formed from clavaminic acid in an ATP-dependent reaction catalyzed by N-glycyl-clavaminic acid synthetase (encoded by orf17). slu.seresearchgate.netmdpi.commetu.edu.trnih.gov Accumulation of N-glycyl-clavaminic acid in certain S. clavuligerus mutants further supports its role as an intermediate in clavulanic acid biosynthesis. researchgate.netnih.govasm.org

Specific Enzymes in this compound Biosynthesis and Conversion

Several key enzymes catalyze the reactions in the biosynthesis of this compound.

Carboxyethylarginine Synthase (CeaS) Isoforms

Carboxyethylarginine synthase (CeaS) is the first dedicated enzyme in the clavam biosynthetic pathway, catalyzing the condensation of L-arginine and glyceraldehyde-3-phosphate to form N2-(2-carboxyethyl)-arginine. mdpi.commun.canih.govcaister.comrsc.orgmetu.edu.tr Streptomyces clavuligerus possesses two isoforms of this enzyme, encoded by the genes ceaS1 and ceaS2. nih.govresearchgate.netnih.govresearchgate.netasm.org Studies have shown that disruption of ceaS2 abolishes clavam biosynthesis, while deletion of ceaS1 results in only a mild reduction, indicating the primary role of CeaS2 in this initial step. researchgate.netnih.govresearchgate.net

Beta-Lactam Synthetase (Bls) Involvement

Beta-lactam synthetase (Bls) catalyzes the second step in the pathway, the intramolecular ring closure of N2-(2-carboxyethyl)-arginine to form the monocyclic β-lactam ring of deoxyguanidinoproclavaminate. mdpi.comslu.semun.canih.govjmb.or.krrsc.orgmetu.edu.tr This enzyme's mechanism for forming the β-lactam ring differs from that in penicillin/cephalosporin (B10832234) biosynthesis, showing more homology to class B asparagine synthetases. slu.se Similar to CeaS, S. clavuligerus has two genes encoding Bls, bls1 and bls2. nih.govasm.org

Clavaminate Synthase (CAS) Catalysis in Precursor Formation

Clavaminate synthase (CAS) is a remarkable enzyme involved in multiple steps leading to the formation of clavaminic acid. mdpi.commun.canih.govjmb.or.krrsc.orgroyalsocietypublishing.org CAS catalyzes three distinct oxidative reactions: the hydroxylation of deoxyguanidinoproclavaminate to guanidinoproclavaminate, the oxidative cyclization of proclavaminate to dihydroclavaminic acid, and the desaturation of dihydroclavaminic acid to form (3S, 5S)-clavaminic acid. mdpi.commun.canih.govjmb.or.krrsc.orgroyalsocietypublishing.org S. clavuligerus has two CAS isozymes, encoded by cas1 and cas2. asm.org

This compound is the penultimate intermediate in the biosynthesis of clavulanic acid, being subsequently reduced to clavulanic acid by this compound dehydrogenase (Car), also known as clavulanate-9-aldehyde reductase (CAD). slu.sejmb.or.krresearchgate.netmetu.edu.trnih.gov this compound has the same (3R, 5R) stereochemistry as clavulanic acid. nih.govmetu.edu.tr

Proclavaminate Amidinohydrolase (PAH) Functionality

Proclavaminate amidinohydrolase (PAH) is an enzyme involved in the early steps of the clavulanic acid biosynthetic pathway. wikipedia.orgnih.gov PAH catalyzes the hydrolysis of amidinoproclavaminate, removing the guanidino group to yield proclavaminate and urea. wikipedia.org This step is central to the biosynthesis of the clavam ring system, which is the core structure of clavulanic acid and this compound. wikipedia.orgresearchgate.net Streptomyces clavuligerus possesses two genes encoding PAH, pah1 and pah2. researchgate.net Studies involving increasing the copy number of pah2 have suggested that PAH levels can be a limiting factor regulating the rate of clavulanic acid biosynthesis. jmb.or.kr

Here is a summary of the PAH reaction:

Substrate(s)EnzymeProduct(s)
Amidinoproclavaminate, H₂OProclavaminate amidinohydrolase (PAH)Proclavaminate, Urea

N-Glycyl-clavaminic Acid Synthase (Gcas) Activity

N-Glycyl-clavaminic acid synthase (Gcas), encoded by the gcaS gene (also referred to as orf17), catalyzes the ATP-dependent formation of N-glycyl-clavaminic acid from (3S,5S)-clavaminic acid and glycine. nih.govresearchgate.netuniovi.es The formation of clavaminic acid is a crucial branch point in the clavam pathway, leading to either (3R,5R)-clavulanic acid or (3S,5S)-clavams. nih.govmdpi.commdpi.com N-glycyl-clavaminic acid is considered an intermediate in the pathway leading from (3S,5S)-clavaminic acid to (3R,5R)-clavaldehyde, and its formation is part of the stereochemical inversion required for clavulanic acid biosynthesis. mdpi.comnih.govresearchgate.netmdpi.com Accumulation of N-glycyl-clavaminic acid and N-acetyl-glycyl-clavaminic acid in mutants with disruptions in orf15 or orf16 supports their role as intermediates. nih.gov

Clavulanic Acid Dehydrogenase (CAD) / this compound Reductase in Terminal Step

This compound is the immediate precursor of clavulanic acid. ebi.ac.uk The final step in the biosynthesis of clavulanic acid is the NADPH-dependent reduction of this compound (clavulanate-9-aldehyde) catalyzed by clavulanic acid dehydrogenase (CAD), also known as this compound reductase (Car). slu.seresearchgate.netuniovi.esnih.gov This enzyme is encoded by the cad gene (orf9). nih.govnih.gov The reduction of the C9-aldehyde to an alcohol increases the stability of clavulanic acid. slu.se Structural and biochemical analyses of CAD have provided insights into how the enzyme catalyzes this reaction without causing fragmentation of the bicyclic β-lactam ring structure. nih.gov CAD exists as dimeric and tetrameric species in solution, and its structure reveals a Rossmann fold characteristic of dinucleotide-binding enzymes. nih.gov

Here is a summary of the CAD reaction:

Substrate(s)EnzymeProduct(s)
This compound, NADPHClavulanic Acid Dehydrogenase (CAD) / CarClavulanic Acid

Putative Roles of Cytochrome P450 Enzymes (e.g., Orf10-encoded protein P450CLA)

Cytochrome P450 enzymes are often involved in oxidative reactions in biosynthetic pathways. The orf10 gene within the clavulanic acid biosynthetic gene cluster in Streptomyces clavuligerus is predicted to encode a cytochrome P450-like enzyme, denoted as P450CLA (CYP105M1). nih.govscielo.brscielo.brresearchgate.net While the exact substrate and specific role of P450CLA in this compound or clavulanic acid biosynthesis are not fully characterized, its homology to other CYP-150 cytochrome P-450 enzymes and location within the gene cluster suggest a potential involvement in an oxidative step late in the pathway. nih.govresearchgate.net Disruption of orf10 has been shown to abolish clavulanic acid production, indicating its requirement for biosynthesis. nih.govscielo.brresearchgate.net Spectroscopic studies have confirmed that the Orf10-encoded protein is a functional cytochrome P450-like enzyme with a covalently bound heme group. scielo.brscielo.brresearchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound and subsequently clavulanic acid is tightly regulated at the genetic and molecular levels in Streptomyces clavuligerus. This regulation involves specific gene clusters and transcriptional regulators.

Identification and Functional Analysis of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes involved in clavulanic acid biosynthesis, including those potentially involved in this compound formation, are organized into biosynthetic gene clusters (BGCs) in Streptomyces clavuligerus. nih.govresearchgate.netsecondarymetabolites.orgnih.govresearchgate.net The main clavulanic acid BGC is located adjacent to the cephamycin C gene cluster, forming a "supercluster". nih.govuniovi.esresearchgate.net This cluster contains genes encoding known biosynthetic enzymes and regulatory proteins. nih.gov Functional analysis through gene disruption and complementation studies has been crucial in identifying genes required for clavulanic acid biosynthesis, including those whose products may act on intermediates like this compound. nih.govresearchgate.net While the enzymes directly responsible for the formation of this compound from N-glycyl-clavaminic acid are not definitively known, genes within the orf10-17 region of the clavulanic acid BGC are thought to play a role. researchgate.net Disruptions in individual genes from this region can abolish or reduce clavulanic acid production. researchgate.net

Transcriptional Regulators (e.g., ClaR, CcaR, Orf21) in Pathway Control

The expression of genes within the clavulanic acid biosynthetic pathway is controlled by specific transcriptional regulators. Two key regulators are ClaR and CcaR. nih.govmdpi.comnih.govmdpi.comdntb.gov.ua

ClaR: ClaR is a transcriptional activator belonging to the LysR family and is located within the clavulanic acid gene cluster. nih.govuniovi.esnih.gov It is known to upregulate the "late" biosynthetic genes involved in the conversion of clavaminic acid to clavulanic acid, which would include steps leading to and from this compound. nih.govdntb.gov.ua Overexpression of claR has been shown to increase clavulanic acid production. mdpi.com

CcaR: CcaR is a SARP-type positive regulator located within the adjacent cephamycin C gene cluster. nih.govmdpi.comuniovi.esnih.govdntb.gov.ua CcaR positively regulates the biosynthesis of both cephamycin C and clavulanic acid by controlling the transcription of early pathway genes such as cas2, bls, pah, and orf2. nih.govmdpi.com CcaR and ClaR are suggested to form a regulatory system controlling clavulanic acid biosynthesis, with ClaR potentially acting as a CcaR-dependent activator for the late steps. mdpi.comdntb.gov.ua Deletion of ccaR can abolish the synthesis of both clavulanic acid and cephamycin C. mdpi.com

Orf21: The orf21 gene is located downstream of the clavulanic acid gene cluster and encodes a sigma factor. nih.govmdpi.commdpi.com Orf21 has been implicated in the regulation of clavulanic acid production, potentially by activating genes involved in the early steps of the pathway, such as ccaR, cas2, and ceas2. nih.gov Its role may be modulated by environmental factors and nutritional composition of the culture medium. nih.govdntb.gov.ua Overexpression of orf21 has been reported to increase clavulanic acid yields. mdpi.com

These regulators, along with others like AdpA and BldG, contribute to the complex network controlling the expression of genes involved in the biosynthesis of this compound and clavulanic acid in Streptomyces clavuligerus. nih.govnih.govdntb.gov.ua

Role of Oligopeptide-Binding Proteins (OppA1/OppA2)

Within the clavulanic acid biosynthetic gene cluster of S. clavuligerus, two open reading frames, orf7 and orf15, encode oligopeptide-binding proteins designated OppA1 and OppA2, respectively. Both OppA1 and OppA2 are considered essential for the production of clavulanic acid. nih.govebi.ac.uknih.govasm.org These proteins are hypothesized to play a role in the binding and transport of peptides across the cell membrane of S. clavuligerus. nih.govebi.ac.uk

Experimental evidence from peptide binding assays has demonstrated that recombinant OppA1 and OppA2 can bind di- and tripeptides containing arginine, a precursor of clavulanic acid, as well as certain nonapeptides, including bradykinin (B550075). nih.govebi.ac.uk Structural studies, including the crystal structures of OppA2 in its apo form and in complex with arginine or bradykinin, reveal a characteristic two-lobe structure with a central cavity that accommodates peptides or arginine. nih.govebi.ac.uk The binding mode of the C-terminal arginine of bradykinin in complex with OppA2 is similar to that of free arginine. nih.govebi.ac.uk

Despite their apparent functional similarity as peptide-binding proteins, OppA1 and OppA2 are not functionally redundant; mutations in either gene abolish clavulanic acid production, and neither protein can complement a mutation in the other. nih.govasm.orgmun.ca Transcriptomic analysis of an oppA2 deletion mutant indicated that while the absence of OppA2 affects the expression of genes related to transport systems and peptidases, it does not significantly alter the transcription of the core clavulanic acid biosynthesis genes. asm.org This suggests a role for OppA2 beyond transcriptional regulation, possibly involving the cellular localization or processing of biosynthetic intermediates. Given that oppA2 mutants secrete N-acetylglycyl-clavaminic acid (AGCA), it has been hypothesized that OppA2 may be involved in binding this intermediate and facilitating its conversion to clavulanic acid. asm.org

Uncharacterized Open Reading Frames (e.g., orf10-17, orf12/cpe) and Their Essentiality

The clavulanic acid biosynthetic gene cluster contains a number of open reading frames, specifically orf10 through orf17, whose precise biochemical functions remain largely uncharacterized but are known to be required for clavulanic acid biosynthesis. nih.govresearchgate.netmun.caresearchgate.net Genetic studies involving the disruption of individual genes within the orf10-17 region have consistently shown either a significant reduction or complete abolition of clavulanic acid production. mun.caresearchgate.netnih.gov

Among these, orf12 (also referred to as cpe) and orf14 have been specifically identified as essential for clavulanic acid biosynthesis; their deletion results in the complete absence of the end product. mun.ca While the protein encoded by orf12 shows some structural similarity to beta-lactamases, its specific enzymatic role in clavulanic acid biosynthesis is not yet clear, despite its demonstrated essentiality through gene disruption experiments. nih.govresearchgate.net Similarly, orf10, encoding a putative cytochrome P450, and orf11, encoding an apparent ferredoxin, are also essential for clavulanic acid production, although their exact functions within the pathway are not fully understood. nih.govresearchgate.net

The products of the orf10-17 region are collectively thought to be involved in the later stages of clavulanic acid biosynthesis, particularly the complex conversion of clavaminic acid to this compound. researchgate.netnih.gov The observation of accumulating acylated clavaminic acid derivatives in mutants of orf15 and orf16 further supports the involvement of these ORFs in the clavulanic acid branch of the pathway. mun.caresearchgate.netnih.gov

Gene Duplications and Paralogous Enzyme Systems

Streptomyces clavuligerus exhibits a notable feature in its clavulanic acid and clavam biosynthesis pathways: the presence of duplicated genes encoding enzymes involved in the early, shared steps of these pathways. nih.govresearchgate.netnih.govslu.se This includes paralogous pairs for key enzymes such as carboxyethylarginine synthase (ceaS1 and ceaS2), beta-lactam synthetase (bls1 and bls2), and ornithine acetyltransferase (oat1 and oat2). researchgate.netnih.gov These paralogues are situated in different gene clusters within the S. clavuligerus genome, namely the clavulanic acid, clavam, and a dedicated paralogue gene cluster. researchgate.netnih.gov This apparent redundancy in early pathway enzymes has been suggested to potentially relate to the organism's ability to produce both clavulanic acid and various 5S clavams. researchgate.net

While OppA1 (orf7) and OppA2 (orf15) are also located within the clavulanic acid gene cluster and are both essential, they are not considered paralogues in the same functional sense as the duplicated early enzymes. nih.gov This distinction arises because the proteins encoded by orf7 and orf15 are not functionally equivalent, and a mutation in one cannot be compensated for by the presence of the other. nih.gov

Stereochemical Transformations in this compound Formation

A critical aspect of clavulanic acid biosynthesis is the required stereochemical transformation that occurs during the conversion of intermediates. Clavulanic acid possesses a characteristic 3R, 5R stereochemistry, which is fundamental to its activity as a β-lactamase inhibitor. nih.govnih.govmdpi.com this compound, the immediate precursor to clavulanic acid, shares this 3R, 5R configuration. nih.govebi.ac.uknih.govmetu.edu.tr However, the upstream intermediate, clavaminic acid, which serves as a branch point in the pathway, has a 3S, 5S stereochemistry. nih.govebi.ac.ukmun.canih.govmdpi.com Consequently, a necessary stereochemical inversion from the 3S, 5S configuration of clavaminic acid to the 3R, 5R configuration of this compound must take place during the biosynthetic process. mun.canih.govmdpi.comresearchgate.net

Epimerization and Oxidative Deamination Events

The conversion of clavaminic acid (3S, 5S) to this compound (3R, 5R) is hypothesized to involve a series of reactions, including epimerization and oxidative deamination events. mun.camun.canih.govmetu.edu.tr Specifically, it is predicted that double ring epimerization, coupled with oxidative deamination of the terminal amine group of clavaminic acid to an aldehyde, contributes to the observed stereochemical inversion and the formation of the this compound structure. mun.camun.canih.govmetu.edu.trvdoc.pub

Mechanisms of Stereochemical Inversion from Precursors

Despite the clear requirement for stereochemical inversion, the precise enzymatic mechanisms by which clavaminic acid undergoes this transformation and associated side chain modifications to yield this compound remain largely unknown. nih.gov While N-glycyl-clavaminic acid, formed from clavaminic acid by the action of N-glycyl-clavaminic acid synthetase (Gcas/orf17), has been suggested as a potential intermediate in this inversion process, the subsequent steps are not fully elucidated. mun.camun.camdpi.comresearchgate.net Computational studies have proposed potential reaction sequences for the 3S, 5S to 3R, 5R transition. researchgate.net However, the specific enzymes or enzymatic system responsible for catalyzing the conversion of N-glycyl-clavaminic acid to this compound and achieving the necessary stereochemical inversion are still unclear, representing a significant gap in the understanding of this part of the pathway. mun.cametu.edu.tr

Unelucidated Steps and Mechanistic Gaps in this compound Biosynthesis

The biosynthetic route leading to this compound from clavaminic acid represents one of the less characterized segments of the clavulanic acid pathway. nih.govmun.canih.gov The specific enzymatic machinery responsible for the stereochemical inversion from the 3S, 5S configuration of clavaminic acid to the 3R, 5R configuration of this compound, along with the necessary modifications to the side chain, has not been definitively identified. nih.govnih.govnih.gov

Although the uncharacterized open reading frames within the orf10-17 region of the clavulanic acid gene cluster are implicated in these late steps, their precise roles and the specific reactions they catalyze in the conversion to this compound are yet to be fully determined. researchgate.netnih.gov The detailed mechanism by which N-glycyl-clavaminic acid is transformed into this compound remains unclear. mun.cametu.edu.tr Further experimental investigations are needed to fully elucidate the intermediate reactions and the enzymes involved in this crucial conversion step between clavaminic acid and this compound. mdpi.comresearchgate.net It has been noted that it is unlikely a single protein could catalyze both the stereochemical inversion and the required side chain modifications involved in forming this compound from clavaminic acid, suggesting a multi-enzymatic process. nih.gov

Conversion of Clavaminic Acid to N-Glycyl-clavaminic Acid to this compound

A key step in the conversion of clavaminic acid towards this compound is the formation of N-glycyl-clavaminic acid. This reaction is catalyzed by the enzyme N-glycyl-clavaminic acid synthetase, which is encoded by the orf17 gene within the clavulanic acid biosynthetic gene cluster. nih.gov This conversion is reported to be an ATP-dependent process.

Following the formation of N-glycyl-clavaminic acid, a possible acetylation step may occur, leading to the molecule N-acetylglycyl-clavaminic acid. nih.gov It has been suggested that N-acetylglycyl-clavaminic acid may then bind to the OppA2 protein, which is thought to be involved in the transport of peptides across the S. clavuligerus cell membrane, potentially relocating the intermediate to the cellular location where subsequent enzymatic reactions take place. nih.gov

The subsequent enzymatic steps responsible for the conversion of N-glycyl-clavaminic acid (or N-acetylglycyl-clavaminic acid) to this compound are not yet fully elucidated. nih.gov This part of the pathway requires a stereochemical inversion from the (3S, 5S) configuration of clavaminic acid to the (3R, 5R) configuration found in this compound and clavulanic acid. While it has been suggested that this stereochemical inversion may occur via the N-glycyl-clavaminic acid intermediate, further experimental evidence is needed to fully understand the intermediate reactions connecting clavaminic acid with this compound.

Interplay of Enzymes in Uncharacterized Stages

The enzymatic steps involved in the transformation of clavaminic acid to this compound remain largely uncharacterized, representing a gap in the complete understanding of clavulanic acid biosynthesis. While the precise enzymes catalyzing this conversion are not definitively known, the products of genes located within the orf10 to orf17 region of the clavulanic acid biosynthetic gene cluster are believed to play a role in this process.

Research involving gene disruption studies has provided insights into the involvement of several of these orf genes. Mutation of individual genes within the orf10-17 region has been shown to abolish or significantly reduce clavulanic acid production without impacting the levels of 5S clavams, suggesting their specific involvement in the clavulanic acid branch of the pathway leading to this compound.

Specifically, orf10 is known to encode a cytochrome P450-like enzyme, referred to as P450CLA. This enzyme has been proposed to be involved in the oxidative deamination and epimerization reactions necessary for the conversion of clavaminic acid to this compound. Studies have demonstrated that S. clavuligerus mutants with disruptions in orf10 fail to produce clavulanic acid, highlighting its essential role in the pathway leading to this compound formation.

Another gene, orf12 (also known as cpe), encodes a protein containing both a -lactamase-like domain and an isomerase/cyclase-like domain. This protein has also been shown to be essential for clavulanic acid production, although its precise function in the conversion of clavaminic acid to this compound is not yet understood.

The gene orf14 has also been implicated in clavulanic acid biosynthesis through gene disruption studies, but its specific contribution to the clavaminate-to-clavaldehyde conversion is currently unclear.

Furthermore, mutations in orf15 and orf16 have been observed to result in the accumulation of N-acetylglycylclavaminic acid. This finding suggests that the enzymes encoded by orf15 and orf16 likely function downstream of N-acetylglycyl-clavaminic acid in the biosynthetic pathway towards this compound.

The interplay between the enzymes encoded by orf10-17 and the exact sequence of events leading from clavaminic acid (or its glycyl/acetylglycyl derivatives) to this compound, including the necessary stereochemical inversion, remains an active area of research. The uncharacterized nature of these steps underscores the complexity of the later stages of clavulanic acid biosynthesis.

Table 1: Proposed Roles of Enzymes/ORFs in this compound Biosynthesis (Uncharacterized Stages)

Enzyme/ORF ProductEncoding GeneProposed/Observed RoleResearch Findings
N-glycyl-clavaminic acid synthetaseorf17Catalyzes formation of N-glycyl-clavaminic acid from clavaminic acid. nih.govATP-dependent reaction demonstrated.
P450CLAorf10Proposed involvement in oxidative deamination and epimerization leading to this compound.Knockout mutants fail to produce clavulanic acid.
Cpeorf12Essential for clavulanic acid production; contains -lactamase-like and isomerase/cyclase-like domains.Specific function in this compound formation unknown.
Unknownorf14Involved in clavulanic acid biosynthesis.Specific role in clavaminate to this compound conversion unclear.
Unknownorf15, orf16Involved in steps downstream of N-acetylglycyl-clavaminic acid.Mutation leads to accumulation of N-acetylglycylclavaminic acid.

Enzymology and Reaction Mechanisms of Clavaldehyde Associated Enzymes

Structural Biology of Key Biosynthetic Enzymes

Insights from Beta-Lactam Synthetase (Bls) Structures

Beta-Lactam Synthetase (Bls), encoded by orf3, is an early-acting enzyme in the clavulanic acid biosynthetic pathway, responsible for the ATP/Mg2+-dependent formation of the β-lactam ring. slu.senih.govnih.govnih.govcaister.com This enzyme catalyzes the conversion of N2-(2-carboxyethyl)-L-arginine (CEA) to deoxyguanidinoproclavaminic acid (DGPC). nih.govnih.gov While its mechanism of β-lactam formation is distinct from that in penicillin and cephalosporin (B10832234) biosynthesis, Bls shows sequence and structural homology to Class B asparagine synthetases. slu.senih.govwikipedia.org Structural information for Bls is available, contributing to the understanding of its unique catalytic machinery. slu.se

Characterization of Clavaminate Synthase (CAS) Isoforms

Clavaminate Synthase (CAS), a non-heme iron(II)- and α-ketoglutarate-dependent oxygenase, plays a crucial role in the biosynthesis of clavaminic acid, a precursor to clavaldehyde. slu.sewikipedia.org CAS catalyzes multiple oxidative steps, including the formation of the bicyclic clavam ring structure. slu.secaister.comwikipedia.org CAS2 is identified as one isoform of this enzyme. slu.se Structural information for CAS2 has been reported, providing insights into the active site where these complex oxidative transformations occur. slu.se CAS is involved in the conversion of deoxyguanidinoproclavaminic acid to clavaminic acid through a series of steps. slu.se

Structural Studies of Cytochrome P450-like Enzymes

An open reading frame, orf10, within the clavulanic acid gene cluster encodes a protein resembling a cytochrome P450 (P450cla). nih.govasm.org This enzyme is believed to be involved in the conversion of clavaminic acid to this compound. slu.seasm.orgrsc.orgplos.org While definitive structural studies detailing the interaction with the specific substrate and the precise catalytic mechanism for this conversion are not extensively published, the presence of structural motifs characteristic of cytochrome P-450 proteins has been noted. asm.org P450 enzymes are generally heme-containing monooxygenases involved in diverse oxidative reactions, often requiring a ferredoxin redox partner to supply electrons. asm.orgrsc.orgnih.gov The hypothesized role of P450cla involves the oxidative deamination of clavaminic acid, potentially coupled with stereochemical inversion to yield this compound. slu.seasm.orgrsc.orgplos.org

Detailed Catalytic Mechanisms

The enzymatic steps leading to and from this compound involve intricate catalytic mechanisms.

This compound is formed from (3S,5S)-clavaminic acid. nih.govslu.seebi.ac.uk While the precise enzymatic steps and the mechanism of the "oxidative enantiomerization" and deamination catalyzed by enzymes like P450cla (Orf10) and potentially others (Orf11, Orf12, Orf15, Orf17) are still under investigation, it is hypothesized to involve complex oxidative transformations. slu.seasm.orgrsc.orgplos.org

The final step involving this compound is its reduction to clavulanic acid, catalyzed by Clavulanic Acid Dehydrogenase (CAD). slu.senih.govebi.ac.uknih.govmdpi.com This reaction is NADPH-dependent. slu.senih.gov The proposed mechanism for CAD involves the transfer of a hydride from NADPH to the aldehyde group of this compound, facilitated by specific residues in the active site and potentially involving a proton relay network with water molecules. slu.seresearchgate.net The instability of this compound suggests that the enzyme's structure may play a role in stabilizing this intermediate during the catalytic process. slu.se The reaction catalyzed by CAD has been shown to be reversible. nih.gov

Earlier in the pathway, Beta-Lactam Synthetase (Bls) catalyzes the formation of the β-lactam ring. slu.senih.govnih.govnih.govcaister.com The mechanism involves the activation of the substrate N2-(2-carboxyethyl)-L-arginine (CEA) through acyl-adenylation, followed by an intramolecular reaction to form the four-membered β-lactam ring, yielding deoxyguanidinoproclavaminic acid (DGPC). nih.govnih.gov Studies on Bls have revealed a Bi-Ter kinetic mechanism with acyl-adenylation as an initial irreversible step. nih.gov The catalytic cycle involves a conformational change in the enzyme, which can be partially rate-limiting. nih.gov

Clavaminate Synthase (CAS) catalyzes multiple oxidative steps in the conversion of deoxyguanidinoproclavaminic acid to clavaminic acid. slu.se As a non-heme iron-dependent oxygenase, CAS utilizes O2 and α-ketoglutarate to perform hydroxylations and ring closure reactions. slu.sewikipedia.org The specific mechanism involves the coordination of iron in the active site to the substrate and cofactors, enabling the precise insertion of oxygen atoms and the formation of the bicyclic structure of clavaminic acid. slu.sewikipedia.org

Here is a summary of the enzymes and their associated reactions in the clavulanic acid biosynthetic pathway relevant to this compound:

EnzymeReaction CatalyzedAssociated Intermediate(s)PubChem CID (if available for protein/gene)
Beta-Lactam Synthetase (Bls)Formation of β-lactam ring from N2-(2-carboxyethyl)-L-arginine (CEA) to deoxyguanidinoproclavaminic acid (DGPC). slu.senih.govnih.govnih.govcaister.comN2-(2-carboxyethyl)-L-arginine, Deoxyguanidinoproclavaminic acid-
Clavaminate Synthase (CAS)Multiple oxidative steps converting deoxyguanidinoproclavaminic acid to clavaminic acid, including clavam ring formation. slu.secaister.comwikipedia.orgDeoxyguanidinoproclavaminic acid, Clavaminic acid- (See table below for specific isoforms)
Cytochrome P450-like enzyme (P450cla)Hypothesized oxidative deamination of clavaminic acid to this compound. slu.seasm.orgrsc.orgplos.orgClavaminic acid, this compound-
Clavulanic Acid Dehydrogenase (CAD)NADPH-dependent reduction of this compound to clavulanic acid. slu.senih.govebi.ac.uknih.govmdpi.comThis compound, Clavulanic acid-
Oligopeptide-Binding Proteins (OppA2)Proposed binding/transport of peptides/intermediates. nih.govebi.ac.uku-tokyo.ac.jpasm.orgArginine, N-acetylglycyl-clavaminic acid (proposed)-

Reductase Activity of Clavulanic Acid Dehydrogenase (CAD)

This compound is converted to clavulanic acid by the enzyme clavulanic acid dehydrogenase (CAD), also known as clavulanate-9-aldehyde reductase. nih.govmedwinpublishers.comnih.govslu.senih.govmdpi.comacs.org This enzyme catalyzes the reduction of the aldehyde group at the C9 position of this compound to a primary alcohol, yielding clavulanic acid. slu.senih.govacs.orgebi.ac.uk This reaction is the final step in the biosynthesis of clavulanic acid. medwinpublishers.comnih.govslu.senih.govacs.orgasm.org CAD is a short-chain dehydrogenase/reductase (SDR) and its activity is dependent on the cofactor NADPH. slu.senih.govacs.orgebi.ac.ukfrontiersin.orgresearchgate.net Structural and biochemical studies on CAD from S. clavuligerus have provided insights into its mechanism. nih.govacs.orgebi.ac.uk The enzyme exists as dimeric and tetrameric species in solution. nih.govacs.orgebi.ac.uk The crystal structure of CAD reveals that each monomer contains a single domain with a Rossmann fold, characteristic of dinucleotide-binding enzymes. nih.govacs.orgebi.ac.uk The tetrameric arrangement is similar to other SDR family members. nih.govacs.orgebi.ac.uk The structure of CAD in complex with clavulanic acid and NADPH suggests how the enzyme catalyzes the reduction of this compound without causing fragmentation of the bicyclic β-lactam ring. nih.govacs.orgebi.ac.uk The relative positions of NADPH and clavulanic acid in the active site, along with the conformation of clavulanic acid, support the observed stereochemistry of hydrogen incorporation during the reaction. nih.gov The reaction catalyzed by CAD has been shown to be reversible, allowing for the use of clavulanic acid in activity assays. nih.govacs.orgebi.ac.uk

Proposed Mechanisms for Unelucidated Oxidative and Isomerization Reactions

The conversion of clavaminic acid to this compound involves complex transformations, including stereochemical inversion and modification of the C-2 side chain. nih.govnih.govasm.org The exact enzymatic steps and mechanisms involved in this part of the pathway are not fully elucidated. nih.govjmb.or.krresearchgate.netnih.govslu.senih.gov Clavaminic acid has (3S, 5S) stereochemistry, while this compound has (3R, 5R) stereochemistry, indicating that a double epimerization occurs during this conversion. medwinpublishers.commdpi.com Additionally, oxidative deamination is proposed to take place. medwinpublishers.com

Several genes within the clavulanic acid biosynthesis gene cluster are proposed to be involved in the conversion of (3S,5S)-clavaminic acid to (3R,5R)-clavaldehyde, including orf10 (encoding a cytochrome P-450) and orf11 (encoding a ferredoxin). researchgate.net Inactivation of orf10 has been shown to result in a complete loss of clavulanic acid production. researchgate.net However, it is not yet clear if a single enzyme is capable of catalyzing both the stereochemical inversion of the nucleus and the side chain modifications required for this compound formation. nih.govasm.org The mechanism of this "oxidative enantiomerization" remains unknown. nih.gov

Research suggests that enzymes catalyzing isomerization reactions coupled with other chemical transformations are involved in various biosynthetic pathways. nih.govbiorxiv.org While specific mechanisms for the this compound-forming steps are still under investigation, examples from other pathways involving isomerases coupled with oxidoreductase chemistry or intramolecular rearrangements provide potential parallels for future research. nih.govbiorxiv.orgwikipedia.org

Cofactor Requirements (e.g., NADPH, Fe(II)) for this compound-Related Enzymes

Enzymes involved in the biosynthesis of this compound and its conversion to clavulanic acid require specific cofactors for their activity. Clavulanic acid dehydrogenase (CAD), which catalyzes the reduction of this compound to clavulanic acid, is an NADPH-dependent enzyme. slu.senih.govacs.orgebi.ac.ukfrontiersin.orgresearchgate.net NADPH serves as the source of reducing equivalents for this reaction. slu.senih.govacs.orgebi.ac.uk

While the enzymes directly responsible for the conversion of clavaminic acid to this compound are not fully identified, enzymes involved in earlier steps of the clavulanic acid biosynthetic pathway, such as clavaminate synthase (CAS), are known to be non-heme Fe(II)-dependent oxygenases that require 2-oxoglutarate as a cofactor. researchgate.netslu.seresearchgate.netelsevier.esrsc.org Given the oxidative nature of the proposed steps leading to this compound, it is plausible that Fe(II)-dependent enzymes or other oxygenases requiring metal ions or other cofactors are involved in these unelucidated reactions. researchgate.netmdpi.comlongdom.orgresearchgate.netnih.gov Cofactors, which can be inorganic ions or organic molecules (coenzymes), are essential for the catalytic function of many enzymes. longdom.orgresearchgate.netnih.gov

Enzyme Kinetics and Substrate Specificity Studies

Studies on the enzyme kinetics and substrate specificity of this compound-associated enzymes, particularly CAD, are crucial for understanding their catalytic efficiency and interaction with substrates and inhibitors. Enzyme kinetics provides quantitative measurements of reaction rates and the factors affecting them, including substrate concentration. auckland.ac.nzmhmedical.com

For CAD, the reaction catalyzed is the NADPH-dependent reduction of this compound. slu.senih.govacs.orgebi.ac.uk The reversibility of the CAD reaction allows for kinetic analysis using clavulanic acid as a substrate. nih.govacs.orgebi.ac.uk While detailed kinetic parameters (like Km and Vmax) specifically for this compound as a substrate for CAD were not extensively detailed in the search results, the characterization of CAD's dependence on NADPH and its ability to catalyze the reversible reaction are key aspects of its kinetics and specificity. slu.senih.govacs.orgebi.ac.uk

The substrate specificity of CAD is focused on the reduction of the aldehyde group of this compound. slu.senih.govacs.orgebi.ac.uk The enzyme's structure and active site are adapted to bind this compound and NADPH in a specific orientation to facilitate the hydride transfer and subsequent protonation, leading to clavulanic acid. nih.govacs.orgebi.ac.uk

For the unelucidated enzymes involved in the conversion of clavaminic acid to this compound, studies on substrate specificity would be essential to identify the true intermediates and the range of molecules these enzymes can act upon. The complexity of the stereochemical inversion and side chain modification suggests a high degree of specificity is required for these enzymatic transformations.

Chemical Synthesis and Derivatization Approaches

Total Synthesis Strategies for Clavaldehyde and Its Precursors

The total chemical synthesis of clavulanic acid is noted for its difficulty, attributed to the molecule's dense functionality and lability, and to date, no asymmetric total synthesis has been successfully reported slu.sescispace.com. Given that this compound is an unstable intermediate within this pathway, a dedicated total synthesis strategy solely for this compound is not commonly described in the literature. Instead, synthetic efforts have often focused on accessing key precursors that feed into the later stages of the pathway, or on exploring routes to the final product, clavulanic acid, where this compound might transiently appear or be generated in situ.

Precursors to clavulanic acid, which would naturally precede this compound in the biological route, have been targets of chemical synthesis. For instance, synthetic routes to proclavaminic acid, a monocyclic β-lactam precursor, have been developed nih.gov. The stereochemistry required for the biologically active compounds is crucial, and synthetic methodologies like dynamic kinetic resolution (DKR) have been employed for the stereoselective synthesis of intermediates such as C-3 hydroxylated arginine derivatives, which are early precursors in the clavulanic acid pathway royalsocietypublishing.orgnih.gov.

While chemical synthesis of clavulanic acid has been investigated as an alternative to fermentation, these approaches have sometimes resulted in low yields and racemic mixtures of products like clavulanic acid methyl esters, posing challenges for separation and purification compared to the bioprocess nih.gov. The inherent lability of this compound suggests that its isolation and handling in a purely chemical total synthesis scheme would be particularly demanding. The assignment of the (3R,5R)-stereochemistry to this compound was achieved through synthesis, indicating that some synthetic work has been performed to characterize this intermediate researchgate.net.

Chemoenzymatic Synthesis Methodologies

This compound's formation within Streptomyces clavuligerus is a product of a series of enzymatic transformations starting from primary metabolites like L-arginine and glyceraldehyde-3-phosphate nih.govresearchgate.netresearchgate.net. The pathway involves several key enzymes in the early steps leading to clavaminic acid, including carboxyethylarginine synthase (CEAS), β-lactam synthetase (BLS), proclavaminate amidinohydrolase (PAH), and clavaminate synthase (CAS) nih.govscispace.comresearchgate.netresearchgate.netnih.govjmb.or.kr.

The conversion of clavaminic acid to this compound involves biocatalyzed steps that are not yet fully understood royalsocietypublishing.orgnih.govresearchgate.net. While the precise enzymes responsible for the stereochemical inversion and side chain modification leading from clavaminic acid to this compound remain largely unknown, the products of genes orf10-17 within the clavulanic acid biosynthetic gene cluster are believed to play a role slu.seplos.org. Specifically, N-glycyl-clavaminate synthetase, encoded by orf17, has been proposed as one enzyme involved in the reactions leading to (3R,5R)-clavaldehyde japsonline.com.

The final step in the biosynthesis of clavulanic acid involves the enzymatic reduction of this compound. This reaction is catalyzed by the NADPH-dependent enzyme this compound dehydrogenase (CAD), also known as clavulanic acid dehydrogenase (Car) nih.govresearchgate.netslu.seresearchgate.netjmb.or.krresearchgate.netoup.com. CAD converts the (3R,5R)-clavaldehyde into (3R,5R)-clavulanic acid researchgate.netresearchgate.net.

The study of these biosynthetic enzymes provides insights into potential chemoenzymatic strategies. While a complete chemoenzymatic route to this compound itself is not detailed, research suggests the possibility of chemoenzymatic synthesis for clavulanic acid and its derivatives, potentially starting from later-stage precursors accessible through a combination of chemical and enzymatic steps royalsocietypublishing.orgnih.gov. This aligns with the broader application of chemoenzymatic methods in synthesizing complex molecules, leveraging the selectivity of enzymes for specific transformations vdoc.pubmdpi.comvito.be.

Derivatization of this compound for Research Applications

This compound is recognized as an unstable intermediate in the clavulanic acid biosynthetic pathway slu.se. Despite its lability, its identification and the assignment of its (3R,5R) stereochemistry were crucial steps in understanding the terminal stages of clavulanic acid biosynthesis researchgate.net. The fact that its stereochemistry was assigned by synthesis suggests that some form of handling or derivatization was likely involved to enable its characterization.

Given its transient nature, direct chemical derivatization of isolated this compound for extensive research applications might be limited by its instability. However, potential research applications involving derivatization could include:

Analytical Characterization: Although challenging, derivatization could theoretically be used to stabilize this compound in situ or immediately after enzymatic production to facilitate its detection and analysis by techniques such as chromatography or mass spectrometry. General chemical derivatization techniques are widely used in analytical chemistry to improve separation, enhance detection sensitivity, and modify ionization properties for various compound classes, including aldehydes and related molecules academicjournals.orgchromatographyonline.commdpi.commdpi.com.

Mechanistic Studies of CAD: Derivatization of this compound or the use of modified this compound analogs could be valuable in studying the mechanism of this compound dehydrogenase (CAD). By altering the substrate, researchers can probe enzyme-substrate interactions, transition states, and the catalytic mechanism of the reduction of the aldehyde to the primary alcohol in clavulanic acid slu.se. Studies involving modified substrates have been used to investigate other enzymes in related pathways core.ac.uk.

Probing Biosynthetic Steps: Derivatization of precursors or intermediates leading to this compound could assist in elucidating the unclear steps between clavaminic acid and this compound. Trapping or modifying intermediates at specific stages could help identify the enzymes and reaction mechanisms involved in this complex transformation, which includes stereochemical inversion and side chain modification asm.orgnih.govplos.org.

While detailed examples of this compound derivatization specifically for research applications are not extensively documented, likely due to its instability, the principles of chemical derivatization in analytical and mechanistic studies suggest these as potential avenues. The successful assignment of its stereochemistry through synthesis implies that some level of controlled chemical manipulation has been achieved researchgate.net.

Structure Activity Relationships Sar of Clavaldehyde

Molecular Basis of Beta-Lactamase Inhibitory Activity

Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, a key structural component of many antibiotics like penicillins and cephalosporins, thereby rendering them inactive. mdpi.commdpi.comnih.gov Inhibitors of beta-lactamases, such as clavulanic acid, are co-administered with beta-lactam antibiotics to protect the antibiotic from degradation and restore its efficacy against resistant bacterial strains. mdpi.commdpi.com

Clavulanic acid, a structural analog of clavaldehyde, is a suicide inhibitor of serine beta-lactamases (classes A, C, and D). mdpi.commdpi.comnih.gov It functions by forming a stable covalent adduct with the active-site serine residue of the enzyme, effectively inactivating it. mdpi.commdpi.com

Given that this compound is an oxidation product of clavulanic acid nih.gov, its potential beta-lactamase inhibitory activity would likely involve a similar mechanism targeting the active serine residue. The presence of the beta-lactam ring in this compound is crucial for this interaction, as it is the site attacked by the enzyme's serine nucleophile. The adjacent exocyclic double bond and the aldehyde group in this compound, analogous to the structure in clavulanic acid, are likely involved in the subsequent steps of the inactivation mechanism, potentially leading to the formation of a stable, irreversible complex with the enzyme. Research indicates that clavulanate-9-aldehyde (this compound) is an unstable intermediate in the biosynthesis of clavulanic acid, which is reduced to form clavulanic acid. acs.org This suggests this compound itself might be a transient species with potential, albeit possibly different, interactions with beta-lactamases compared to the more stable clavulanic acid.

Correlation between Stereochemistry and Enzyme Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction between a small molecule and a protein target like an enzyme. longdom.orglibretexts.org Enzymes are highly specific regarding the stereochemistry of their substrates and inhibitors due to the precise spatial arrangement of amino acid residues in their active sites. libretexts.org

This compound possesses defined stereocenters, specifically at the carbons in the bicyclic ring system. The reported stereochemistry for this compound is (3R,5R). nih.gov This specific configuration is shared with clavulanic acid and is noted as unusual among other clavam family intermediates, which often have 3S,5S stereochemistry. researchgate.net

The 3R,5R stereochemistry of this compound is expected to be critical for its recognition and interaction with the active site of target beta-lactamases. The precise orientation of the beta-lactam ring, the carboxyl group, and the aldehyde functionality in three-dimensional space, dictated by the (3R,5R) configuration, would determine how favorably it can bind to and orient itself within the enzyme's active site for the inhibitory reaction to occur. Alterations in the stereochemistry would likely lead to a significant reduction or complete loss of inhibitory activity due to improper fitting or misalignment within the enzyme's binding pocket.

Conformational Analysis and its Impact on Biological Recognition

Conformational analysis examines the various spatial arrangements that a molecule can adopt due to rotation around single bonds. While some molecules are relatively rigid, others, particularly natural products like polyketides and related structures, can exhibit significant conformational flexibility. nih.govpublichealthtoxicology.com The preferred conformations, or conformers, can significantly impact how a molecule interacts with its biological target. nih.gov

This compound, with its bicyclic structure and exocyclic double bond, possesses a certain degree of conformational flexibility, particularly concerning the orientation of the aldehyde group and the flexibility within the ring system. The bicyclic core provides some rigidity, but rotations around the bonds connecting the exocyclic group and the carboxyl group allow for different spatial presentations of these functionalities.

Understanding the low-energy conformers of this compound is important because the conformation that best complements the shape and chemical environment of the beta-lactamase active site is likely the one involved in the inhibitory interaction. Computational methods and potentially spectroscopic techniques like NMR can be used to study the conformational preferences of this compound. nih.govpublichealthtoxicology.com The specific conformation adopted upon binding to the enzyme's active site (the "bound conformation") may or may not be the lowest-energy conformation in solution. Induced fit, where the enzyme or the ligand undergoes conformational changes upon binding, can also play a role in the recognition process. The interplay between the inherent conformational landscape of this compound and the structural characteristics of the beta-lactamase active site would govern the efficiency and specificity of their interaction and, consequently, the inhibitory potency.

Advanced Analytical Methodologies in Clavaldehyde Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely used to separate clavaldehyde from complex mixtures, such as fermentation broths, and to quantify its concentration.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a primary technique for the analysis of this compound and related clavam metabolites. Due to the nature of this compound and other β-lactam-containing compounds, derivatization with reagents like imidazole (B134444) is often employed to facilitate their detection by UV absorption nih.govnih.govasm.orgasm.org. This derivatization creates a chromophore that can be detected spectrophotometrically, typically at wavelengths around 311-312 nm nih.govplos.orgelsevier.es.

Various HPLC procedures have been developed for analyzing this compound and other clavam compounds in Streptomyces clavuligerus cultures. These methods often involve reversed-phase columns, such as C18 columns, and mobile phases consisting of aqueous buffers (e.g., ammonium (B1175870) bicarbonate or phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) nih.govasm.orgasm.orgplos.orgnih.gov. The specific chromatographic conditions, including column dimensions, flow rate, and mobile phase composition, are optimized to achieve adequate separation of this compound from other compounds in the sample.

Research findings often present HPLC chromatograms showing peaks corresponding to this compound (usually after derivatization) and other clavam metabolites, allowing for their identification and relative quantification based on peak areas or heights asm.orgresearchgate.net. For instance, studies investigating S. clavuligerus mutants have used HPLC to demonstrate the accumulation or absence of this compound and other intermediates, providing insights into the biosynthetic pathway asm.orgplos.orgresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While HPLC is more commonly reported for this compound analysis, GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its application to this compound would typically require derivatization to increase its volatility and thermal stability. Although direct mentions of GC-MS specifically for this compound in the search results are limited, related studies on bacterial metabolites and natural products often utilize GC-MS for comprehensive analysis of complex mixtures researchgate.net. GC-MS, coupled with appropriate derivatization, could provide valuable information about the presence and quantity of this compound, especially in studies involving metabolic profiling or the analysis of less polar extracts.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and elucidating the structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, particularly 1H and 13C NMR, is a fundamental tool for the structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can determine the arrangement of atoms and functional groups within the this compound molecule.

Studies on the biosynthesis of clavulanic acid and related compounds have utilized NMR to characterize intermediates and products. For example, 1H NMR has been used to monitor enzymatic reactions involved in the pathway and to characterize intermediates such as dihydroclavaminic acid rsc.orgroyalsocietypublishing.org. While specific detailed NMR data for isolated this compound in the context of analytical characterization were not extensively found in the provided search results, NMR is an indispensable technique for confirming the structure of synthesized or isolated this compound. The PubChem entry for this compound includes computed NMR data, highlighting its relevance for structural confirmation nih.gov.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of this compound and its fragmentation pattern, which aids in identification and structural confirmation. MS is often coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) to analyze complex samples.

Electrospray ionization mass spectrometry (ESI-MS) and other ionization techniques are used to generate ions from this compound molecules, which are then separated based on their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight, while fragmentation patterns obtained through tandem MS (MS/MS) can reveal structural details by breaking the molecule into characteristic fragments asm.orgnih.govresearchgate.netnih.gov.

LC-MS analysis has been employed in studies involving this compound biosynthesis and the analysis of clavam metabolites google.comasm.orgnih.govnih.gov. This hyphenated technique allows for the separation of different compounds by LC before they enter the MS, enabling the identification of this compound even in mixtures. Predicted collision cross-section (CCS) values for different adducts of this compound have also been computed, which can be useful for identification in ion mobility-mass spectrometry experiments uni.lu.

Electronic Absorption Spectroscopy (UV-Vis) for Concentration and Purity

UV-Vis spectroscopy is a simple yet effective technique for the quantification of compounds that absorb ultraviolet or visible light. This compound, particularly after derivatization with imidazole, exhibits a characteristic UV absorption maximum around 311-312 nm, which is utilized for its detection and quantification in HPLC analysis nih.govplos.orgelsevier.es.

UV-Vis spectroscopy can also be used to assess the purity of this compound samples by examining the shape and position of the absorption peaks. Deviations from the expected spectrum can indicate the presence of impurities. Furthermore, by using the molar absorptivity coefficient (ε) at a specific wavelength, the concentration of this compound in a solution can be determined using the Beer-Lambert law. Studies on related enzymes, such as cytochrome P450 involved in the clavulanic acid pathway, have utilized UV-Vis spectroscopy to characterize the enzymes themselves, highlighting the broader application of this technique in related research scielo.brscielo.br.

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) for Conformational Studies

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by a substance. It is widely used to study the conformation of chiral molecules, particularly proteins and nucleic acids. Magnetic Circular Dichroism (MCD), a related technique, measures the differential absorption of circularly polarized light in the presence of a strong magnetic field applied parallel to the direction of light propagation. iupac.orgwikipedia.orgsci-hub.se MCD is particularly powerful for studying molecules with degenerate electronic states or paramagnetic centers, such as metalloproteins, as the magnetic field can lift these degeneracies, leading to characteristic spectral features. iupac.orgwikipedia.orgsci-hub.sebiologic.net

While specific CD or MCD data for isolated this compound were not found in the provided search results, these techniques have been employed to characterize enzymes crucial for this compound's biosynthesis. A study investigating the Streptomyces clavuligerus orf10-encoded protein, a cytochrome P450-like enzyme (P450CLA) putatively involved in the conversion of clavaminic acid to this compound, utilized CD and MCD spectroscopy as part of its characterization. scielo.brscielo.brresearchgate.net The heme group within P450CLA was shown to exhibit CD and MCD spectral features similar to those of P450CAM, a well-characterized cytochrome P450. scielo.brresearchgate.net These spectroscopic fingerprints provide information about the electronic structure and coordination environment of the heme iron center within the enzyme, which is directly involved in the catalytic cycle that would produce this compound.

Furthermore, Circular Dichroism titration experiments were used in a study of clavaminate synthase 2 (CS2), an enzyme preceding the formation of this compound in the pathway. These experiments demonstrated the stoichiometric binding of ferrous iron (Fe²⁺) and alpha-ketoglutarate (B1197944) (α-KG) to the apoenzyme, indicating the formation of specific complexes essential for the enzyme's function. researchgate.net Although this study focuses on an enzyme acting before this compound formation, it highlights the utility of CD in probing the interactions and conformational changes within the active sites of enzymes involved in the clavanic acid pathway.

Metabolic Engineering and Bioprocess Optimization for Clavaldehyde Research Production

Genetic Manipulation of S. clavuligerus for Enhanced Biosynthesis Flux

Genetic manipulation of S. clavuligerus is a primary strategy to increase the metabolic flux towards clavaldehyde and clavulanic acid biosynthesis. This involves targeting genes within the clavulanic acid biosynthetic cluster and related regulatory pathways. mdpi.com

Overexpression of Key Biosynthetic Genes

Overexpression of genes encoding enzymes involved in the clavulanic acid biosynthetic pathway can lead to enhanced production. The pathway initiates with the condensation of arginine and glyceraldehyde-3-phosphate, catalyzed by N2-(2-carboxyethyl)-arginine synthase (Ceas). oup.comresearchgate.netnih.gov Subsequent steps involve enzymes such as β-lactam synthetase (Bls), proclavaminate amidinohydrolase (Pah), and clavaminate synthase (Cas), leading to the formation of clavaminic acid, a common intermediate for clavulanic acid and other clavams. jmb.or.krnih.govnih.gov While the exact mechanism of this compound formation from clavaminic acid is not fully elucidated, genes like cyp (encoding a cytochrome P450) and orf12 and orf15 are implicated in the conversion or secretion steps. jmb.or.krasm.orgnih.gov Overexpression of specific genes, such as cas1, has been shown to improve clavulanic acid yield. nih.gov Studies have also explored increasing the copy number of genes like pah2, suggesting that under certain conditions, Pah levels might limit clavulanic acid biosynthesis. jmb.or.kr

Gene Knockout and Pathway Redirection Strategies

Disrupting genes involved in competing metabolic pathways or those leading to the formation of undesirable byproducts can redirect metabolic flux towards this compound and clavulanic acid. S. clavuligerus produces several secondary metabolites, including cephamycin C, other clavams, holomycin (B130048), and tunicamycin. asm.orggoogle.com The biosynthesis of clavulanic acid shares early steps with the production of other clavams. nih.govnih.gov Deletion of genes related to competing pathways, such as lat (encoding lysine (B10760008) epsilon-aminotransferase involved in cephamycin biosynthesis), has resulted in increased clavulanic acid production. jmb.or.krgoogle.com Mutants blocked in the early steps of the clavulanic acid pathway, such as in ceaS or bls, can affect the production of other metabolites like holomycin. asm.org Conversely, mutations in genes involved in later steps or regulatory genes like ccaR or claR can lead to increased holomycin production. asm.org Gene knockout strategies, such as disrupting pyruvate (B1213749) kinase (pyk), have been explored in silico to potentially enhance clavulanic acid biosynthesis by influencing the glycolytic pathway and the availability of glyceraldehyde-3-phosphate. japsonline.com

Regulatory Gene Manipulation (e.g., claR, ccaR)

The biosynthesis of clavulanic acid is tightly regulated by transcriptional activators, notably CcaR and ClaR. oup.comasm.orgnih.gov CcaR, located in the cephamycin C gene cluster, is a positive regulator controlling the expression of genes for both clavulanic acid and cephamycin C biosynthesis. jmb.or.kroup.comnih.govmdpi.com ClaR, located in the clavulanic acid gene cluster, is a LysR-type transcriptional regulator that specifically controls the late steps of clavulanic acid biosynthesis. oup.comasm.orgnih.govmdpi.com Manipulation of these regulatory genes has shown significant impacts on clavulanic acid production. Overexpression of ccaR and claR has been demonstrated to increase clavulanic acid accumulation. nih.gov For instance, overexpression of claR in a mutant strain led to increased clavulanic acid production. nih.gov High replication of the claR gene on multicopy plasmids resulted in significant increases in clavulanic acid and alanyclavam production, while reducing cephamycin C production. nih.gov Studies involving the combinatorial expression of ccaR and cas2 genes have also shown enhanced clavulanic acid production. jmb.or.kr The expression of ccaR and claR is influenced by other regulators, forming a complex regulatory network. oup.com

Precursor Feeding Strategies in Fermentation Studies

Optimizing the availability of metabolic precursors through feeding strategies is a key aspect of bioprocess optimization for enhancing this compound and clavulanic acid production. Clavulanic acid is synthesized from the precursors arginine (a C5 unit) and glyceraldehyde-3-phosphate (a C3 unit), which is derived from glycerol (B35011). oup.comresearchgate.netnih.gov

Optimization of Arginine and Glycerol Supplementation

Arginine and glycerol are essential precursors for clavulanic acid biosynthesis. oup.comresearchgate.netnih.gov Glycerol is efficiently utilized by S. clavuligerus as a carbon source, and increasing its availability can enhance clavulanic acid production. mdpi.comjapsonline.comoup.com Arginine serves as the C5 precursor, and its availability can influence the flux through the pathway. oup.comnih.govelsevier.es Studies have investigated the optimal concentrations and feeding strategies for arginine and glycerol supplementation in fermentation media. mdpi.comelsevier.eselsevier.es For example, the combination of glycerol and ornithine (a precursor to arginine) at specific molar ratios has been shown to significantly increase clavulanic acid production. elsevier.eselsevier.es Fed-batch fermentation strategies, allowing for controlled supplementation of these precursors, are often employed to optimize their utilization and extend the production phase. mdpi.commdpi.com

Impact of Nutrient Concentrations on Pathway Flux

Illustrative Data Table (Hypothetical based on search findings):

Genetic Modification / Feeding StrategyImpact on Clavulanic Acid Production (Fold Increase vs. Wild Type)Relevant Section
Overexpression of cas1~1.25 nih.gov7.1.1
Overexpression of ccaR and claR~1.4 - 1.7 (in industrial strain) metu.edu.tr, up to ~3 (in wild type) jmb.or.kr7.1.3
High replication of claR~3 (Clavulanic Acid), ~5-6 (Alanyclavam) nih.gov7.1.3
Deletion of lat~2 - 2.5 jmb.or.kr7.1.2
Glycerol and ornithine feeding (optimized ratio)Significant increase elsevier.eselsevier.es7.2.1
Overexpression of ccaR and cas2~24 jmb.or.kr7.1.3

Fermentation Parameter Optimization for Research Scale Production

The production of this compound occurs upstream of the final step where this compound dehydrogenase (Car), also known as clavulanic acid dehydrogenase (CAD), catalyzes the conversion of this compound to clavulanic acid. acs.orgresearchgate.netnih.gov Therefore, the concentration of this compound during fermentation is intrinsically linked to the rates of the preceding biosynthetic steps and the rate of its conversion to clavulanic acid. Optimizing fermentation parameters for maximal clavulanic acid production involves creating an environment that supports robust growth of S. clavuligerus and promotes the activity of the entire biosynthetic pathway.

Typical fermentation parameters studied for optimizing S. clavuligerus cultures, which would indirectly influence this compound levels, include temperature, pH, aeration, agitation, and media composition. Research findings indicate that optimal temperatures for clavulanic acid production generally range between 20°C and 30°C, with 28°C frequently reported as suitable. mdpi.comfrontiersin.org Maintaining a neutral or slightly acidic pH, typically between 6.8 and 7.0, is crucial for both cell growth and product stability, although some studies have explored slightly lower pH values around 6.3-6.5. mdpi.comnih.gov Aeration and agitation play vital roles in ensuring sufficient oxygen transfer, which is essential for the aerobic metabolism of S. clavuligerus. Agitation rates varying from 400 to 1300 rpm and aeration rates around 0.5 vvm, maintaining dissolved oxygen above 40%, have been investigated to enhance clavulanic acid yield. mdpi.comresearchgate.net

Media composition significantly impacts microbial fermentation. For S. clavuligerus, carbon sources like glycerol, dextrin, and triolein (B1671897) have been identified as important for clavulanic acid production. mdpi.comnih.govfrontiersin.org Organic nitrogen sources, particularly soybean meal and amino acids such as L-arginine and ornithine, are also critical components that can enhance yields. mdpi.comnih.govfrontiersin.org Phosphate (B84403) concentration is known to have a potential repressive effect on clavulanic acid production, leading to the design of phosphate-limited media. nih.gov

Fed-batch fermentation strategies are often employed and have shown improved yields compared to batch cultures, likely due to better control over nutrient availability and the maintenance of optimal conditions over a longer period. mdpi.comfrontiersin.orgremedypublications.com

While these parameters are optimized for the final product, clavulanic acid, manipulating specific conditions or employing metabolic engineering strategies targeting the this compound dehydrogenase step could potentially lead to the accumulation of this compound for research purposes. For instance, reducing the activity or expression of this compound dehydrogenase, while maintaining efficient upstream pathway flux, might result in higher intracellular or extracellular concentrations of this compound. However, detailed fermentation parameter optimization studies focused specifically on maximizing this compound accumulation through such strategies were not found within the scope of the conducted search.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are powerful tools for investigating the electronic structure and energy changes during chemical reactions, allowing for the prediction of reaction pathways and transition states. rsc.org, mdpi.com, nih.gov These calculations can elucidate the mechanisms of enzymatic reactions and transformations involving molecules like Clavaldehyde. While no specific studies focused solely on quantum chemical calculations of this compound's isolated reaction mechanisms were found, computational approaches have been used to study the complex biosynthetic pathway of clavulanic acid, which involves the transformation of intermediates into clavulanate-9-aldehyde (this compound). nih.gov, researchgate.net For instance, computational approaches have been proposed to study the stereochemical inversion steps in the clavulanic acid pathway, which could potentially involve this compound as an intermediate. nih.gov, researchgate.net

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions, including the binding of substrates to enzymes. nih.gov, nih.gov, mdpi.com, osti.gov, biorxiv.org These simulations can provide information about the stability of enzyme-substrate complexes, the conformational changes of enzymes and substrates upon binding, and the residues involved in recognition and catalysis. nih.gov, mdpi.com, osti.gov, biorxiv.org this compound is known to be reduced to clavulanic acid by the enzyme clavulanate dehydrogenase (CAD). nih.gov, researchgate.net, slu.se While direct MD simulations of this compound bound to CAD were not specifically found, studies on related enzyme-substrate complexes demonstrate the applicability of MD simulations in understanding the molecular basis of enzyme activity and substrate binding in related systems. nih.gov, nih.gov, mdpi.com, osti.gov, biorxiv.org

Structure Prediction and Docking Studies for Uncharacterized Proteins

Structure prediction methods, such as AlphaFold, and molecular docking studies are used to determine the potential three-dimensional structures of proteins and predict how small molecules, like this compound, might bind to them. acs.org, ajol.info, mdpi.com, mdpi.com, diva-portal.org, researchgate.net These techniques are particularly useful for studying uncharacterized proteins that may be involved in the metabolism or transport of this compound. Molecular docking can predict the binding mode and affinity of a ligand to a protein's active site or other binding sites. ajol.info, mdpi.com, mdpi.com, diva-portal.org, researchgate.net While no specific studies on the structure prediction and docking of this compound with uncharacterized proteins were found, these methods have been applied to study enzyme-substrate interactions in related contexts, such as the docking of substrates into the active sites of enzymes involved in secondary metabolism. acs.org, ajol.info For example, docking studies have been used in the context of enzymes related to the this compound dehydrogenase family. acs.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Clavaldehyde in biological samples, and how can their reproducibility be ensured?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used due to its sensitivity for aldehydes. For trace analysis, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using 2,4-dinitrophenylhydrazine) improves detection limits . To ensure reproducibility:

  • Document column type, mobile phase composition, and derivatization protocols in detail.

  • Validate methods using spiked samples and inter-laboratory comparisons.

  • Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

    Table 1 : Comparison of Analytical Methods for this compound

    MethodDetection Limit (ppb)Matrix CompatibilityKey Validation Steps
    HPLC-UV50Serum, tissueSpike recovery (85–110%)
    GC-MS5Air, aqueous solutionsDerivatization efficiency test
    LC-MS/MS1PlasmaMatrix effect assessment

Q. How should initial toxicity assessments for this compound exposure be designed in vitro?

  • Methodological Answer :

  • Use cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) exposed to this compound at logarithmic concentrations (0.1–100 μM).
  • Assess viability via MTT assay and oxidative stress via glutathione depletion or ROS measurement.
  • Include positive controls (e.g., formaldehyde for comparative toxicity) and replicate experiments ≥3 times .
  • Follow PRISMA guidelines for literature reviews to identify benchmark concentrations from prior studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction kinetics of this compound with nucleophiles across studies?

  • Methodological Answer :

  • Conduct a systematic review using Cochrane criteria to identify variables affecting kinetics (e.g., pH, temperature, solvent polarity) .

  • Design controlled experiments to isolate factors:

  • Use buffered solutions (pH 4–9) to assess pH dependence.

  • Compare second-order rate constants under inert atmospheres to rule out oxidation artifacts.

  • Apply meta-regression to quantify the influence of experimental conditions on reported rate constants .

    Table 2 : Conflicting Kinetic Data for this compound-Nucleophile Reactions

    StudyNucleophilepHRate Constant (M⁻¹s⁻¹)Proposed Mechanism
    ACysteine7.42.1 ± 0.3Schiff base formation
    BCysteine7.41.4 ± 0.2Thiazolidine intermediate
    CLysine9.00.8 ± 0.1Crosslinking

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term mechanistic studies?

  • Methodological Answer :

  • Test stabilizers (e.g., 0.1% sodium bisulfite) and storage conditions (4°C vs. −20°C) via accelerated degradation studies.
  • Monitor purity using HPLC-UV weekly for 12 weeks.
  • Use kinetic modeling (Arrhenius equation) to predict shelf life under varying temperatures .

Q. How can researchers design dose-response studies to establish this compound’s neurotoxic thresholds in vivo?

  • Methodological Answer :

  • Employ OECD Guideline 424 (neurotoxicity screening) with rodent models.
  • Administer this compound orally (0–50 mg/kg/day) for 28 days.
  • Assess biomarkers: acetylcholinesterase activity, histopathology of brain regions.
  • Use mixed-effects models to account for inter-individual variability and censored data .

Methodological Frameworks for Data Contradictions

Q. How should conflicting epidemiological data on this compound’s carcinogenic potential be analyzed?

  • Methodological Answer :

  • Apply Bradford Hill criteria (strength, consistency, temporality) to evaluate causality .
  • Stratify meta-analyses by exposure duration and confounding factors (e.g., co-exposure to formaldehyde).
  • Use funnel plots to assess publication bias in existing studies .

Q. What experimental designs mitigate artifacts in this compound-protein adduct detection?

  • Methodological Answer :

  • Use fresh samples to prevent post-collection adduct formation.
  • Employ proteomic workflows (e.g., tryptic digestion, LC-MS/MS) with isotopically labeled this compound for precise adduct identification.
  • Validate findings with competitive inhibition assays (e.g., excess unlabeled aldehyde) .

Key Considerations for Research Design

  • Data Collection : Combine qualitative (e.g., expert interviews on mechanistic hypotheses) and quantitative (e.g., kinetic assays) methods to triangulate findings .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human biospecimens .
  • Literature Synthesis : Use Semrush’s Topic Research Tool to identify understudied aspects of this compound chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.